Isopropyl 2-hydroxy-4-methylpentanoate

Description

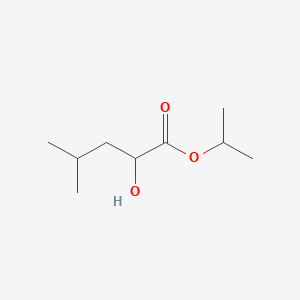

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIAGTIGPQKFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462592 | |

| Record name | DL-Leucic Acid Isopropyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156276-25-4 | |

| Record name | DL-Leucic Acid Isopropyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isopropyl 2-hydroxy-4-methylpentanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Isopropyl 2-hydroxy-4-methylpentanoate. Due to the limited availability of experimental data for this specific ester in public literature, this guide also includes data from closely related compounds to provide estimated properties and expected analytical characteristics.

Chemical Identity and Properties

This compound is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid (also known as leucic acid). Its fundamental identifiers and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Isopropyl leucate | - |

| CAS Number | 156276-25-4 | [1][2] |

| Molecular Formula | C₉H₁₈O₃ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Boiling Point | Estimated: ~190-200 °C | See Note 1 |

| Melting Point | Not available | - |

| Density | Estimated: ~0.94-0.96 g/cm³ | See Note 2 |

| Solubility in Water | Estimated: Slightly soluble | See Note 3 |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents. | General Knowledge |

Note 1 (Boiling Point): The boiling point is estimated based on the boiling point of the related ethyl ester, ethyl 2-hydroxy-4-methylpentanoate (185-186 °C). The addition of a methylene group in the ester functionality would be expected to slightly increase the boiling point.

Note 2 (Density): The density is estimated based on the density of the methyl ester, methyl 2-hydroxy-4-methylpentanoate (0.951-0.957 g/cm³).[3]

Note 3 (Solubility): The aqueous solubility is estimated to be low based on the properties of similar esters. The methyl ester is described as slightly soluble in water.[3]

Synthesis and Purification

A common method for the synthesis of this compound is the Fischer esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the synthesis of similar esters.[4]

Materials:

-

2-hydroxy-4-methylpentanoic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Toluene (for azeotropic removal of water)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (or other suitable eluents for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methylpentanoic acid in an excess of isopropanol (e.g., 5-10 molar equivalents). To facilitate the removal of water, toluene can be added to form an azeotrope.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid) to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Quenching: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, add water to dissolve it. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography.[5] A gradient of hexane and ethyl acetate is typically used as the eluent.

-

Characterization: The purified this compound should be characterized by analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Isopropyl group (ester): A septet for the CH proton and a doublet for the two CH₃ groups.

-

Isopropyl group (side chain): A multiplet for the CH proton and two doublets for the diastereotopic CH₃ groups.

-

CH-OH proton: A broad singlet or doublet, depending on the solvent and concentration.

-

CH₂ group: Two diastereotopic protons appearing as a multiplet.

-

OH proton: A broad singlet, which is exchangeable with D₂O.

¹³C NMR:

-

Carbonyl carbon (C=O): In the range of 170-175 ppm.

-

CH-OH carbon: In the range of 65-75 ppm.

-

Isopropyl ester carbons: A CH carbon around 68-72 ppm and two CH₃ carbons around 21-23 ppm.

-

Side chain carbons: A CH carbon, a CH₂ carbon, and two CH₃ carbons with distinct chemical shifts.

Infrared (IR) Spectroscopy

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions in the region of 2850-3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O stretch (ester and alcohol): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 174.

-

Fragmentation Pattern: Common fragmentation pathways for esters would be expected, including the loss of the isopropoxy group or the isopropyl group from the side chain. Fragments corresponding to the acylium ion and other characteristic losses would also be anticipated.

Safety and Handling

A comprehensive safety data sheet (SDS) should be consulted before handling this compound. As a general precaution for a combustible liquid ester, it should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways of this compound in the context of drug development. A related compound, the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid, has been studied as a methionine supplement in animal feed, where it is hydrolyzed to provide metabolically available methionine.[6][7]

This guide provides a foundational understanding of this compound based on available chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its precise chemical and biological properties.

References

- 1. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 2. 156276-25-4|this compound|BLDpharm [bldpharm.com]

- 3. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]

physical and chemical properties of Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isopropyl 2-hydroxy-4-methylpentanoate. It includes a summary of its known characteristics, a detailed experimental protocol for its synthesis via Fischer esterification, and a discussion of its spectroscopic properties. This document is intended to serve as a foundational resource for professionals in research and drug development who are interested in this molecule.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O3 | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| CAS Number | 156276-25-4 | [2][3] |

| IUPAC Name | This compound | [1] |

| Computed XLogP3 | 1.6 | [1] |

| Computed Hydrogen Bond Donor Count | 1 | [1] |

| Computed Hydrogen Bond Acceptor Count | 3 | [1] |

| Computed Rotatable Bond Count | 5 | [1] |

Synthesis Protocol: Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst. This reversible reaction requires conditions that favor the formation of the ester product.

General Principles

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[4]

Experimental Methodology

The following is a generalized protocol for the synthesis of this compound based on standard Fischer esterification procedures.[4]

Materials:

-

2-hydroxy-4-methylpentanoic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-4-methylpentanoic acid in an excess of anhydrous isopropanol. The isopropanol often serves as both the reactant and the solvent.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product may be further purified by distillation under reduced pressure or by column chromatography.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted. For comparison, data for the closely related methyl 2-hydroxy-4-methylpentanoate is available and provides a useful reference. For this methyl analog, characteristic IR peaks would be expected for the hydroxyl and carbonyl groups, and its mass spectrum would show fragmentation patterns corresponding to its structure.[5]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound. A related compound, the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi), is known to be used as a methionine supplement in animal feed and can influence the ruminal microbiome in livestock.[6][7] However, any extrapolation of this activity to this compound would be purely speculative without further research.

Conclusion

This technical guide has summarized the currently available information on the physical and chemical properties of this compound. While some fundamental data has been established, there is a clear need for further experimental investigation to determine its precise physical constants, detailed spectroscopic characteristics, and to explore its potential biological activities. The provided synthesis protocol offers a reliable method for obtaining this compound for further study.

Diagram 2: Logical Relationship of Synthesis Components

Caption: The key components and products of the Fischer esterification for this compound.

References

- 1. This compound | C9H18O3 | CID 11332767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 156276-25-4|this compound|BLDpharm [bldpharm.com]

- 3. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Isopropyl 2-hydroxy-4-methylpentanoate (CAS: 156276-25-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information for Isopropyl 2-hydroxy-4-methylpentanoate. Comprehensive experimental data, particularly regarding biological activity and detailed protocols, is limited in the public domain.

Chemical Identity and Properties

This compound, also known as Isopropyl DL-Leucate, is a chemical compound with the CAS number 156276-25-4. It is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 156276-25-4 | [1][2][3][4][5][6] |

| Molecular Formula | C9H18O3 | [1][2][5] |

| Molecular Weight | 174.24 g/mol | [1][5] |

| Physical Form | Liquid (at 20°C) | [1] |

| Density | 0.94 g/cm³ | [1][4] |

| Boiling Point | 206.3°C at 760 mmHg | [4] |

| Flash Point | 77°C | [4] |

| Refractive Index | 1.4200 to 1.4240 | [4] |

| Purity (typical) | >95% (GC) | [1] |

| SMILES | O=C(C(CC(C)C)O)OC(C)C | [3][4][5] |

| InChIKey | VQIAGTIGPQKFBY-UHFFFAOYSA-N | [4] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| XlogP (Hydrophobicity) | 2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| Complexity | 141 | [4] |

Synthesis and Manufacturing

A related synthesis for the chiral molecule, isopropyl (R)-2-hydroxy-4-methyl-4-pentenoate, involves the use of an (R)-binaphthol-dichlorotitanium complex.[7] This suggests that stereospecific syntheses could be developed for the target compound.

Analytical Methods

While specific analytical methods for this compound are not published in detail, suppliers indicate the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC for their products.[3] Gas Chromatography (GC) is also used to determine purity.[1]

Biological Activity and Signaling Pathways

There is currently no publicly available research detailing the biological activity or associated signaling pathways of this compound.

It is important to distinguish this compound from the structurally similar but distinct molecule, 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi) . HMBi is a methionine analog that has been studied for its effects on the rumen microbiome and growth performance in cattle.[8][9][10][11] The presence of a methylthio group in HMBi significantly alters its chemical properties and biological function compared to this compound. Therefore, the biological data for HMBi should not be extrapolated to the compound of interest.

Experimental Workflows

As no specific experimental protocols involving this compound were found, a generalized workflow for the characterization of a novel chemical entity is provided below.

Caption: Generalized workflow for the synthesis, purification, characterization, and screening of a chemical compound.

Safety Information

According to available safety data, this compound is classified as a combustible liquid.[1][4]

Table 3: GHS Hazard Information

| Code | Description | Source(s) |

| H227 | Combustible liquid | [1][4] |

Precautionary Statements: P210, P280, P370+P378, P403+P235, P501.[1][4]

This product is intended for research and development use only and should be handled by technically qualified individuals.[1]

Conclusion

This compound is a commercially available chemical with well-defined basic physical and chemical properties. However, there is a significant gap in the publicly accessible scientific literature regarding its synthesis protocols, detailed analytical methods, and, most notably, its biological activity and potential applications in drug development or other scientific fields. Further research is required to elucidate these aspects of the compound.

References

- 1. 156276-25-4 Isopropyl DL-Leucate AKSci 4913AD [aksci.com]

- 2. This compound | C9H18O3 | CID 11332767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 156276-25-4|this compound|BLDpharm [bldpharm.com]

- 4. CAS No.156276-25-4 | this compound | chem960.com [chem960.com]

- 5. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assessing the ruminal action of the isopropyl ester of 2-hydroxy-4-(methylthio) butanoic acid in continuous and batch cultures of mixed ruminal microbes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 11. researchgate.net [researchgate.net]

molecular weight of Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-hydroxy-4-methylpentanoate is an ester derivative of leucine, an essential amino acid. This document provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, and expected analytical characterization data. Due to the limited availability of experimental data for this specific ester in public literature, this guide incorporates data from closely related analogs, namely the methyl and ethyl esters, to provide valuable context for researchers. All data derived from analogs is clearly indicated.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Where experimental data is unavailable for the isopropyl ester, estimated values or data from analogous compounds are provided for reference.

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | [1] |

| Molecular Formula | C9H18O3 | [1] |

| CAS Number | 156276-25-4 | [1] |

| Boiling Point | 185-186 °C (for ethyl ester) | [2] |

| Density | 0.951-0.957 g/cm³ (for methyl ester) | [3] |

| Refractive Index | 1.425-1.435 (for methyl ester) | [3] |

| Solubility | Slightly soluble in water; soluble in fats (for methyl ester) | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol, using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-hydroxy-4-methylpentanoic acid

-

Anhydrous isopropanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-methylpentanoic acid in an excess of anhydrous isopropanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.[1][4][5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess isopropanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[1]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Analytical Characterization

The following tables summarize the expected spectroscopic data for this compound, based on predictions and analysis of similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | septet | 1H | -OCH (CH₃)₂ |

| ~4.1 | triplet | 1H | -CH (OH)- |

| ~1.8 | multiplet | 1H | -CH (CH₃)₂ |

| ~1.6 | multiplet | 2H | -CH₂- |

| ~1.2 | doublet | 6H | -OCH(CH₃ )₂ |

| ~0.9 | doublet | 6H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~70 | -C H(OH)- |

| ~68 | -OC H(CH₃)₂ |

| ~43 | -C H₂- |

| ~25 | -C H(CH₃)₂ |

| ~23 | -CH(C H₃)₂ |

| ~22 | -OCH(C H₃)₂ |

Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 (broad) | O-H stretch |

| 2960-2870 | C-H stretch (alkane) |

| 1735-1750 | C=O stretch (ester) |

| 1250-1000 | C-O stretch |

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - C₃H₇]⁺ |

| 115 | [M - COOCH(CH₃)₂]⁺ |

| 87 | [CH(OH)COOCH(CH₃)₂]⁺ |

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer esterification.

As of the current literature review, no specific biological signaling pathways involving this compound have been elucidated. Research in this area may provide valuable insights into its potential pharmacological activities.

References

A Guide to the Safe Handling of Isopropyl 2-hydroxy-4-methylpentanoate and Structurally Related Compounds

Disclaimer: A specific Safety Data Sheet (SDS) for Isopropyl 2-hydroxy-4-methylpentanoate could not be located. The following guide is based on safety information for structurally similar chemicals and general laboratory safety principles. Researchers, scientists, and drug development professionals should always conduct a thorough, substance-specific risk assessment before handling any chemical.

This technical guide provides an overview of the potential hazards and recommended handling precautions for this compound, based on data from related chemical compounds. The information is intended to promote safe laboratory practices among researchers and professionals in the field of drug development.

Hazard Identification and Classification

Based on the analysis of safety data for similar compounds, this compound may pose the following hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Table 1: Potential GHS Hazard Classifications

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 |

Note: These classifications are extrapolated from related compounds and should be confirmed with a substance-specific SDS.

Physical and Chemical Properties

While specific data for this compound is limited, the following table outlines general properties based on its chemical structure and information from the PubChem database.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H18O3 | PubChem[1] |

| Molecular Weight | 174.24 g/mol | PubChem |

| Appearance | No information available | |

| Odor | No information available |

Note: This data is for identification purposes and is not comprehensive.

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks. The following are general guidelines.

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing is required. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |

Handling and Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2][4]

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

In Case of Skin Contact: Wash with plenty of soap and water.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

Experimental Workflow for Safe Chemical Handling

The following diagram illustrates a standard workflow for handling laboratory chemicals, from receipt to disposal, to ensure safety at every step.

Caption: Workflow for Safe Laboratory Chemical Handling.

Spill and Exposure Procedures

In the event of a spill, evacuate the area and prevent entry.[2] Wear appropriate PPE and use an absorbent material like dry sand or earth to contain the spill.[2] Collect the absorbed material in a sealed container for disposal.[2] Ensure adequate ventilation.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Do not allow the chemical to enter drains or waterways.

This guide provides a foundational understanding of the safety and handling precautions for this compound, based on available data for similar compounds. It is imperative for all personnel to consult a substance-specific Safety Data Sheet and adhere to their institution's safety protocols.

References

An In-depth Technical Guide on the Biological Activities of Isopropyl 2-hydroxy-4-(methylthio)butanoate (HMBi)

An important clarification regarding the subject of this document: Initial research did not yield significant biological activity data for "Isopropyl 2-hydroxy-4-methylpentanoate." However, a closely related compound, Isopropyl 2-hydroxy-4-(methylthio)butanoate (HMBi) , a methionine analog, has been extensively studied for its biological activities, particularly in animal nutrition and physiology. This technical guide will therefore focus on the biological activities of HMBi, as it is highly probable that this is the compound of interest for researchers in drug development and life sciences.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the biological activities of Isopropyl 2-hydroxy-4-(methylthio)butanoate (HMBi), with a focus on its metabolic effects and underlying molecular mechanisms.

Introduction to Isopropyl 2-hydroxy-4-(methylthio)butanoate (HMBi)

Isopropyl 2-hydroxy-4-(methylthio)butanoate (HMBi) is an isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBa), a methionine (Met) analog. It is designed to be a rumen-protected source of methionine for ruminants, as free methionine is readily degraded by rumen microorganisms.[1] Approximately half of the ingested HMBi is absorbed through the rumen wall and converted to methionine in the liver, while the remainder is hydrolyzed to HMB in the rumen and utilized by microorganisms for protein synthesis.[1][2]

Key Biological Activities and Mechanisms of Action

The primary biological role of HMBi stems from its function as a precursor to the essential amino acid methionine. Methionine is crucial for protein synthesis, and it also serves as a signaling molecule that can influence nitrogen deposition.[1]

Enhancement of Protein Synthesis via the mTOR Signaling Pathway

A significant body of research indicates that HMBi promotes protein synthesis through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of HMBi, its conversion to methionine provides the necessary amino acid substrate for protein synthesis, which is a process heavily regulated by mTOR.

The activation of mTORC1 (mTOR complex 1) by amino acids leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNAs encoding ribosomal proteins and other components of the protein synthesis machinery.[3][4] Studies in bovine mammary epithelial cells have shown that HMBi supplementation increases the gene expression of beta-casein and S6K1.[5]

Modulation of Rumen and Cecal Microbiota

HMBi supplementation has been shown to alter the composition of the bacterial communities in the rumen and cecum of cattle. These alterations can lead to changes in the fermentation patterns and the production of volatile fatty acids (VFAs).[1][6] For instance, some studies have reported an increase in the abundance of cellulolytic bacteria like Fibrobacter succinogenes and Ruminococcus flavefaciens with HMBi supplementation.[7]

Quantitative Data on Biological Effects

The biological effects of HMBi have been quantified in numerous studies, primarily in livestock. The following tables summarize key quantitative data from these studies.

Table 1: Effects of HMBi Supplementation on Growth Performance in Finishing Beef Cattle

| Parameter | Control (0 g/d HMBi) | 15 g/d HMBi | 30 g/d HMBi | P-value (linear effect) | Citation |

| Average Daily Gain (ADG, kg/d ) | 1.58 | 1.69 | 1.75 | 0.004 | [1][6] |

| Feed Conversion Ratio (FCR) | 8.92 | 8.34 | 8.06 | < 0.01 | [1][6] |

| Blood Urea Nitrogen (BUN, mmol/L) | 4.58 | 4.52 | 4.01 | < 0.05 | [1][6] |

Table 2: Effects of HMBi Supplementation on Milk Production in Holstein Cows

| Parameter | Control | 0.15% HMBi in Diet DM | Citation |

| Milk Yield ( kg/d ) | 36.4 | 39.3 | [8] |

| Milk Protein Content (%) | 3.05 | 3.20 | [8] |

| Milk Protein Yield (g/d) | 1110 | 1225 | [8] |

| Milk Fat Yield (g/d) | 1240 | 1405 | [8] |

Table 3: Effects of HMBi Supplementation on Rumen Fermentation in Cashmere Goats

| Parameter | Control | 0.85% MetaSmart® (HMBi product) | 1.27% MetaSmart® | 1.70% MetaSmart® | Citation |

| Rumen pH | 6.58 | 6.72 | 6.75 | 6.78 | [9] |

| Rumen Ammonia-N (mg/dL) | 15.2 | 12.8 | 12.1 | 11.5 | [9] |

Experimental Protocols

In Vivo Study: Growth Performance in Finishing Beef Cattle

-

Objective: To evaluate the effects of HMBi on growth performance, nutrient digestibility, and plasma biochemical parameters in finishing beef cattle.[1]

-

Animals and Experimental Design: Sixty 24-month-old Angus steers with an average body weight of 723.9 ± 11.6 kg were used in a 120-day experiment. The steers were allocated to a randomized complete block design.[1]

-

Dietary Treatments:

-

Control (H₀): Basal diet with 0 g/day of MetaSmart® (an HMBi product).

-

H₁₅: Basal diet supplemented with 15 g/day of MetaSmart®.

-

H₃₀: Basal diet supplemented with 30 g/day of MetaSmart®.[1]

-

-

Data and Sample Collection:

-

Statistical Analysis: Data were analyzed using a mixed model with fixed effects of treatment and block, and the random effect of pen. Linear and quadratic effects of HMBi supplementation were tested.[1]

In Vitro Study: Continuous Culture Fermentation

-

Objective: To assess the ruminal action of HMBi in continuous cultures of mixed ruminal microbes.[10]

-

Experimental Design: A control and three isomolar methionine treatments were administered in a continuous culture system. The treatments were pulse-dosed every 8 hours.[10]

-

Treatments:

-

Control

-

0.097% DL-Met

-

0.048% DL-Met + 0.055% HMBi

-

0.11% HMBi[10]

-

-

Measurements: Digestibilities of various fiber components, nitrogen fractions, and volatile fatty acid production were measured.[10]

Signaling Pathways and Experimental Workflows

HMBi-Mediated Activation of the mTOR Signaling Pathway

The following diagram illustrates the proposed mechanism by which HMBi, through its conversion to methionine, activates the mTOR signaling pathway to enhance protein synthesis.

Caption: HMBi stimulates protein synthesis via the mTORC1 pathway.

Experimental Workflow for In Vivo Cattle Study

The following diagram outlines the general workflow for an in vivo study investigating the effects of HMBi in cattle.

Caption: Workflow for an in vivo HMBi supplementation study in cattle.

Conclusion

Isopropyl 2-hydroxy-4-(methylthio)butanoate (HMBi) exhibits significant biological activity, primarily through its role as a methionine precursor. Its ability to enhance protein synthesis via the mTOR signaling pathway and modulate gut microbiota has important implications for animal nutrition and production. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the metabolic effects of methionine analogs and their potential applications. Further research may explore the broader physiological impacts of HMBi and its metabolites in various biological systems.

References

- 1. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]

- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Genetics, environmental stress, and amino acid supplementation affect lactational performance via mTOR signaling pathway in bovine mammary epithelial cells [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Assessing the ruminal action of the isopropyl ester of 2-hydroxy-4-(methylthio) butanoic acid in continuous and batch cultures of mixed ruminal microbes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide to Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-hydroxy-4-methylpentanoate, also known as isopropyl leucate, is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid (leucic acid). Leucic acid is a metabolite of the branched-chain amino acid leucine and has garnered interest for its potential biological activities, including its role in muscle protein synthesis.[1] While direct research on the isopropyl ester is limited, its structural relationship to leucic acid and other bioactive esters suggests its potential as a prodrug or a compound with unique physicochemical properties beneficial for various applications, including as a pharmaceutical intermediate or a nutritional supplement.

This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological significance.

Physicochemical Properties

Quantitative data for this compound and its parent compound, 2-hydroxy-4-methylpentanoic acid, are summarized below. Data for the ethyl and methyl esters are also included for comparison.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Hydroxy-4-methylpentanoic acid | Ethyl 2-hydroxy-4-methylpentanoate | Methyl 2-hydroxy-4-methylpentanoate |

| CAS Number | 156276-25-4 | 498-36-2 | 10348-47-7 | 40348-72-9 |

| Molecular Formula | C₉H₁₈O₃ | C₆H₁₂O₃ | C₈H₁₆O₃ | C₇H₁₄O₃ |

| Molecular Weight ( g/mol ) | 174.24 | 132.16 | 160.21 | 146.18 |

| Density (g/cm³) | 0.94 | Not Available | Not Available | 0.951-0.957 |

| Boiling Point (°C) | Not Available | Not Available | 185-186 | Not Available |

| Refractive Index | 1.420-1.424 | Not Available | Not Available | 1.425-1.435 |

| Solubility | Not Available | Not Available | Soluble in alcohol | Slightly soluble in water; soluble in fat[2] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH(OH)- | ~4.0-4.2 | ~68-72 |

| -CH₂- | ~1.5-1.8 | ~42-45 |

| -CH(CH₃)₂ (isobutyl) | ~1.7-1.9 | ~24-26 |

| -CH(CH₃)₂ (isobutyl) | ~0.9-1.0 | ~21-23 |

| -O-CH(CH₃)₂ (isopropyl) | ~4.9-5.1 | ~68-70 |

| -O-CH(CH₃)₂ (isopropyl) | ~1.2-1.3 | ~21-22 |

| C=O | - | ~170-175 |

| -OH | Broad singlet | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst.

Reaction Scheme:

References

An In-depth Technical Guide to Isopropyl 2-hydroxy-4-methylpentanoate

This technical guide provides a comprehensive overview of Isopropyl 2-hydroxy-4-methylpentanoate, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a plausible synthesis methodology, and presents available data in a structured format.

Introduction

This compound, with the chemical formula C9H18O3, is an ester of 2-hydroxy-4-methylpentanoic acid and isopropanol. While specific historical details regarding its discovery are not extensively documented in readily available scientific literature, its synthesis and properties can be inferred from established principles of organic chemistry and data on analogous compounds. This guide aims to consolidate the existing information and provide a framework for its further investigation and application.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes these properties. For comparative purposes, a table with experimental data for the closely related compound, Methyl 2-hydroxy-4-methylpentanoate, is also provided.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C9H18O3 | PubChem |

| Molecular Weight | 174.24 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 174.12560 g/mol | PubChem |

| Monoisotopic Mass | 174.12560 g/mol | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 150 | PubChem |

Table 2: Experimental Physicochemical Properties of Methyl 2-hydroxy-4-methylpentanoate [2]

| Property | Value | Source |

| Physical Description | Colorless liquid with a sweet, fruity, musty odor | JECFA |

| Solubility | Slightly soluble in water; soluble in fat | JECFA |

| Density | 0.951-0.957 g/cm³ | JECFA |

| Refractive Index | 1.425-1.435 | JECFA |

Synthesis and Experimental Protocols

Plausible Synthesis of this compound

The synthesis can be conceptualized in two main stages: the synthesis of the precursor acid, 2-hydroxy-4-methylpentanoic acid, followed by its esterification.

Stage 1: Synthesis of 2-hydroxy-4-methylpentanoic acid

This precursor can be synthesized from D-leucine via a diazotization reaction.[3]

-

Materials: D-leucine, 1N Sulfuric acid, Sodium nitrite, Water, Ethyl ether, Anhydrous magnesium sulfate.

-

Protocol:

-

Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool to 0°C.

-

Prepare a solution of 2.07 g of sodium nitrite in 15 ml of water.

-

Add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.

-

Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.

-

Extract the reaction mixture three times with 10 ml of ethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2-hydroxy-4-methylpentanoic acid.

-

Stage 2: Fischer Esterification

The resulting acid is then esterified with isopropanol.

-

Materials: 2-hydroxy-4-methylpentanoic acid, Isopropanol, Concentrated sulfuric acid (catalyst).

-

Protocol:

-

In a round-bottom flask, combine 2-hydroxy-4-methylpentanoic acid and an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Reflux the mixture for several hours to drive the reaction to completion.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ester with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the this compound by distillation under reduced pressure.

-

Caption: Plausible two-stage synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, based on its structure as an ester of a hydroxy fatty acid, it is plausible that it undergoes hydrolysis in biological systems to yield 2-hydroxy-4-methylpentanoic acid and isopropanol.

2-hydroxy-4-methylpentanoic acid is a known metabolite found in humans and is associated with maple syrup urine disease.[4] Esters of similar hydroxy acids, such as isopropyl 2-hydroxy-4-(methylthio)butanoate, have been investigated as methionine supplements in animal feed, suggesting that the parent acid can enter metabolic pathways.[5][6]

The likely metabolic fate would involve the enzymatic hydrolysis of the ester bond by esterases, releasing the parent acid and alcohol. The acid could then potentially enter fatty acid metabolism or other relevant pathways.

Caption: Conceptual diagram of the potential metabolic fate of the compound.

Conclusion

This compound is a compound for which detailed historical and experimental data remains to be fully elucidated. This guide provides a summary of the available computed data, a plausible synthesis route based on established chemical principles, and a conceptual overview of its potential biological relevance. Further experimental investigation is necessary to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities and potential applications in drug development and other scientific fields.

References

- 1. This compound | C9H18O3 | CID 11332767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-4-methylpentanoate | C7H14O3 | CID 62908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]

- 6. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Isopropyl 2-hydroxy-4-methylpentanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Isopropyl 2-hydroxy-4-methylpentanoate is an ester containing a hydroxyl group. This structure suggests a degree of polarity, which will influence its solubility in different organic solvents. Generally, esters are soluble in a wide range of organic solvents. The presence of the hydroxyl group may enhance its solubility in more polar organic solvents through hydrogen bonding. It is anticipated that the compound will exhibit good solubility in common organic solvents such as alcohols, ketones, and ethers.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification:

-

Record the weight of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC).

-

-

Data Calculation:

-

From the determined concentration and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the logical workflow of the solubility determination process and the key factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of a compound in an organic solvent.

Methodological & Application

Application Notes and Protocols: Synthesis of Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Isopropyl 2-hydroxy-4-methylpentanoate, a valuable compound in various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of 2-hydroxy-4-methylpentanoic acid from L-leucine, followed by its esterification with isopropanol.

Experimental Protocols

The synthesis of this compound is achieved through a two-step procedure:

-

Step 1: Synthesis of 2-hydroxy-4-methylpentanoic acid via diazotization of L-leucine.

-

Step 2: Fischer Esterification of 2-hydroxy-4-methylpentanoic acid with isopropanol.

Step 1: Synthesis of 2-hydroxy-4-methylpentanoic acid

This protocol is adapted from the synthesis of (R)-2-hydroxy-4-methylpentanoic acid from D-leucine.[1] The use of L-leucine will yield (S)-2-hydroxy-4-methylpentanoic acid.

Materials:

-

L-leucine

-

1N Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve L-leucine in 1N sulfuric acid at 0°C with stirring.

-

Slowly add a solution of sodium nitrite in deionized water to the reaction mixture while maintaining the temperature at 0°C.

-

Continue stirring the resulting solution at 0°C for 3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 2-hydroxy-4-methylpentanoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on general Fischer-Speier esterification procedures.[2][3][4]

Materials:

-

2-hydroxy-4-methylpentanoic acid (from Step 1)

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-4-methylpentanoic acid in an excess of anhydrous isopropanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess isopropanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reagents for the Synthesis of 2-hydroxy-4-methylpentanoic acid

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| L-leucine | 131.17 | 2.62 g | 0.02 |

| 1N Sulfuric acid | 98.08 | 30 mL | - |

| Sodium nitrite | 69.00 | 2.07 g | 0.03 |

| Deionized water | 18.02 | 15 mL | - |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Condition | Details |

| 2-hydroxy-4-methylpentanoic acid | 1.0 eq |

| Isopropanol | 10-20 eq (serves as solvent) |

| Acid Catalyst (H₂SO₄ or p-TsOH) | 0.05-0.1 eq |

| Reaction Temperature | Reflux (approx. 82°C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95%[5] |

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylethyl ester | 57296-04-5 | Benchchem [benchchem.com]

Application Notes and Protocols for the Analytical Characterization of Isopropyl 2-hydroxy-4-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Isopropyl 2-hydroxy-4-methylpentanoate, a key intermediate in various synthetic processes. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound due to its volatility.

Experimental Protocol

Sample Preparation:

-

Dissolve 10 mg of this compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

-

For analysis, dilute the stock solution to a final concentration of 10 µg/mL.

-

An internal standard (e.g., dodecane) may be added for quantitative analysis.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: 240°C for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Data Presentation

Table 1: GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | ~12.5 |

| Molecular Ion [M]⁺ | Not observed |

| [M-H]⁺ | 173.1 |

| [M-CH(CH₃)₂]⁺ (Loss of isopropyl) | 131.1 |

| [M-OCH(CH₃)₂]⁺ (Loss of isopropoxy) | 115.1 |

| [C₄H₉]⁺ (Isobutyl fragment) | 57.1 |

| [C₃H₇]⁺ (Isopropyl fragment) | 43.1 |

Note: The fragmentation pattern is predicted based on common ester fragmentation pathways. The molecular ion is often weak or absent in EI spectra of esters.

Experimental Workflow

GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, which lacks a strong UV chromophore, a Refractive Index Detector (RID) or a Universal Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization to introduce a UV-active group can be employed for UV detection.

Experimental Protocol (Reversed-Phase with RID)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Refractive Index Detector (RID).

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Data Presentation

Table 2: HPLC-RID Data for this compound

| Parameter | Value |

| Retention Time (min) | ~4.8 |

| Limit of Detection (LOD) | ~10 µg/mL |

| Limit of Quantification (LOQ) | ~30 µg/mL |

Note: Retention time may vary depending on the exact mobile phase composition and column used.

Experimental Workflow

HPLC-RID analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Experimental Protocol

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Data Presentation

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.05 | septet | 1H | -OCH (CH₃)₂ |

| ~4.15 | dd | 1H | -CH (OH)- |

| ~3.50 | d (broad) | 1H | -OH |

| ~1.80 | m | 1H | -CH (CH₃)₂ (isobutyl) |

| ~1.65 | m | 2H | -CH₂ - |

| ~1.25 | d | 6H | -OCH(CH₃ )₂ |

| ~0.95 | d | 6H | -CH(CH₃ )₂ (isobutyl) |

Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O |

| ~70 | -OCH (CH₃)₂ |

| ~69 | -C H(OH)- |

| ~43 | -C H₂- |

| ~25 | -C H(CH₃)₂ (isobutyl) |

| ~23 | -CH(C H₃)₂ (isobutyl) |

| ~22 | -OCH(C H₃)₂ |

Logical Relationship of NMR Signals

NMR signal assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Experimental Protocol

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Conditions:

-

Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Detector: DTGS (Deuterated Triglycine Sulfate).

-

Accessory: ATR or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Data Presentation

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1250-1150 | Strong | C-O stretch (ester, asymmetric) |

| 1100-1000 | Strong | C-O stretch (ester, symmetric) & C-O stretch (hydroxyl) |

Logical Relationship of FTIR Peaks to Functional Groups

FTIR peak assignments.

Application Notes and Protocols: Analysis of Isopropyl 2-hydroxy-4-methylpentanoate by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of Isopropyl 2-hydroxy-4-methylpentanoate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). The presented data, including predicted ¹H and ¹³C NMR chemical shifts and a proposed mass spectral fragmentation pattern, are based on the analysis of structurally similar compounds. This guide serves as a practical resource for the identification and quality control of this and related α-hydroxy ester compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₈O₃

-

Molecular Weight: 174.24 g/mol

-

Structure:

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges for the constituent functional groups and by comparison with spectral data of analogous compounds, such as isopropyl 2-hydroxypropanoate and methyl 2-hydroxy-4-methylpentanoate.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.05 | Septet | 1H | a - CH (CH₃)₂ (isopropyl ester) |

| ~4.15 | Triplet | 1H | b - CH (OH) |

| ~2.50 | Doublet | 1H | c - OH |

| ~1.80 | Multiplet | 1H | d - CH (CH₃)₂ (isobutyl) |

| ~1.65 | Multiplet | 2H | e - CH ₂ |

| ~1.25 | Doublet | 6H | f - CH(C H₃)₂ (isopropyl ester) |

| ~0.95 | Doublet | 6H | g - CH(C H₃)₂ (isobutyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~174.5 | 1 - C =O |

| ~70.0 | 2 - C H(OH) |

| ~69.0 | 3 - C H(CH₃)₂ (isopropyl ester) |

| ~43.0 | 4 - C H₂ |

| ~24.5 | 5 - C H(CH₃)₂ (isobutyl) |

| ~23.0 | 6 - C H(CH₃)₂ (isobutyl) |

| ~21.8 | 7 - C H(CH₃)₂ (isopropyl ester) |

Mass Spectrometry Data

The mass spectrum of this compound is predicted to show fragmentation patterns characteristic of α-hydroxy esters. The analysis is based on the known fragmentation of methyl 2-hydroxy-4-methylpentanoate.

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Predicted Fragment Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - C₃H₇]⁺ |

| 117 | [M - COOCH(CH₃)₂]⁺ |

| 103 | [CH(OH)COOCH(CH₃)₂]⁺ |

| 87 | [M - C₆H₁₃O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following are general protocols for acquiring NMR and mass spectrometry data for liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a pulse angle of 30 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

-

Ionization:

-

Set the electron energy to 70 eV.

-

Maintain an appropriate ion source temperature (e.g., 200-250 °C).

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound (e.g., m/z 35-200).

-

Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment ions.

Visualizations

Logical Relationship of Analytical Techniques

Caption: Workflow for structural analysis.

Predicted ¹H NMR Signal Assignment

Caption: ¹H NMR signal-to-structure correlation.

Proposed Mass Spectral Fragmentation Pathway

Caption: Key EI-MS fragmentation pathways.

Application Notes and Protocols: α-Hydroxy Esters as Chiral Building Blocks

A Note on Isopropyl 2-hydroxy-4-methylpentanoate:

Therefore, to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this document will focus on the well-established applications of other, more extensively studied α-hydroxy esters as chiral building blocks. The principles, protocols, and data presented herein for compounds such as ethyl lactate and methyl mandelate are representative of the potential applications of this compound and can serve as a foundational guide for its use in synthetic strategies.

Introduction to α-Hydroxy Esters in Asymmetric Synthesis

α-Hydroxy esters are a valuable class of chiral building blocks in organic synthesis. The presence of a stereocenter at the α-position to the ester functionality allows for the transfer of chirality to new stereocenters formed in a reaction. This is typically achieved by using the α-hydroxy ester as a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

The hydroxyl group of the α-hydroxy ester can be used to form a chiral template, often through the formation of a cyclic acetal or by its conversion into a coordinating group that influences the approach of reagents. The ester group, on the other hand, provides a handle for further synthetic manipulations.

Application: Diastereoselective Enolate Alkylation of α-Hydroxy Ester Derivatives

One of the most common applications of α-hydroxy esters as chiral building blocks is in the diastereoselective alkylation of their corresponding enolates. By converting the α-hydroxy ester into a chiral enolate precursor, it is possible to introduce an alkyl group with a high degree of stereocontrol. A general workflow for this process is outlined below.

Experimental Workflow: Diastereoselective Alkylation

Caption: General workflow for diastereoselective alkylation using an α-hydroxy ester-derived chiral auxiliary.

Protocol 1: Diastereoselective Alkylation of an Ethyl Lactate-Derived Acetal

This protocol describes the diastereoselective alkylation of an acetal derived from (S)-ethyl lactate, a common and inexpensive chiral α-hydroxy ester.

Materials:

-

(S)-Ethyl lactate

-

Acetaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene, anhydrous

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide (or other electrophile)

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Chiral Acetal:

-

To a solution of (S)-ethyl lactate (1.0 eq) in anhydrous toluene, add acetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove methanol.

-

After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting acetal by distillation or column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified acetal (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-